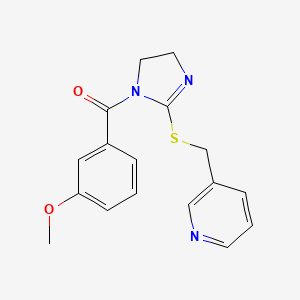
(3-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Material Science Applications
One-Pot Synthesis of Luminescent Materials : A study by Volpi et al. (2017) details a one-pot synthesis method for creating 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by their significant Stokes' shift and potential as low-cost luminescent materials. This synthesis method could be relevant for designing new compounds with enhanced optical properties for use in material science applications (Volpi et al., 2017).
Regioselective Synthesis of Heterocycles : Ostrovskyi et al. (2011) describe a versatile approach for the regioselective synthesis of 1-desazapurines, which are purine isosteres widely used in drug design. The reaction utilizes 3-methoxalylchromone, suggesting potential pathways for synthesizing novel heterocyclic compounds with specific pharmacophoric features (Ostrovskyi et al., 2011).
Pharmaceutical Development
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of pyrazoline derivatives that exhibited notable antimicrobial activity, suggesting the utility of this chemical framework in developing new antimicrobial agents. This research underscores the potential for compounds with similar structures to serve as bases for designing new drugs (Kumar et al., 2012).
Novel Anti-Tumor Agents : Hayakawa et al. (2004) discovered a new type of cytotoxic agent targeting tumorigenic cell lines, highlighting the role of specific heterocyclic structures in the development of cancer therapeutics. This indicates the possible application of related compounds in oncology (Hayakawa et al., 2004).
Chemical Structure and Analysis
- Crystal and Molecular Structure Analysis : Lakshminarayana et al. (2009) conducted a comprehensive study on the crystal and molecular structure of a related compound, emphasizing the importance of structural analysis in understanding compound properties and interactions. Such analyses are crucial for the rational design of new materials and drugs (Lakshminarayana et al., 2009).
properties
IUPAC Name |
(3-methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-22-15-6-2-5-14(10-15)16(21)20-9-8-19-17(20)23-12-13-4-3-7-18-11-13/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRATTQGKKFSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one](/img/structure/B2687320.png)
![3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole](/img/structure/B2687321.png)
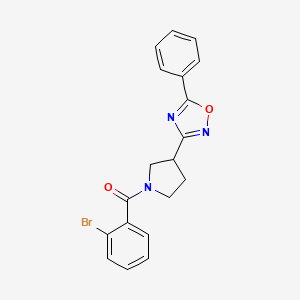
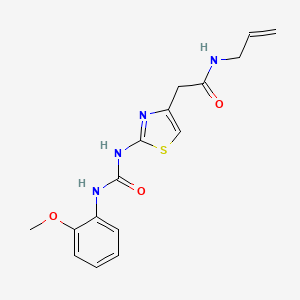
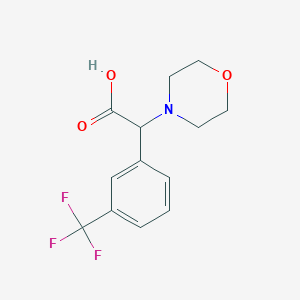
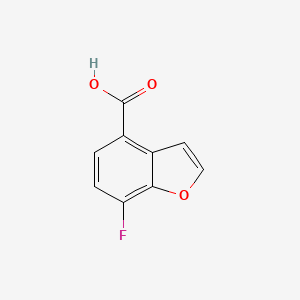
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2687331.png)
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)
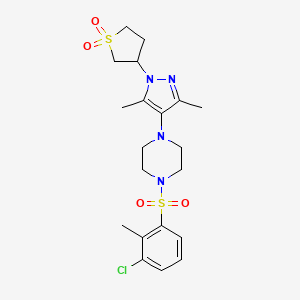
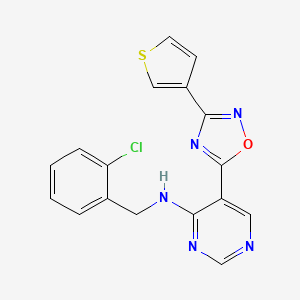
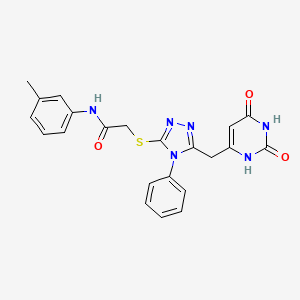
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)
![3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate](/img/structure/B2687343.png)